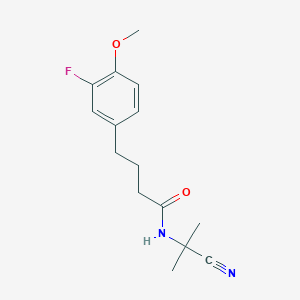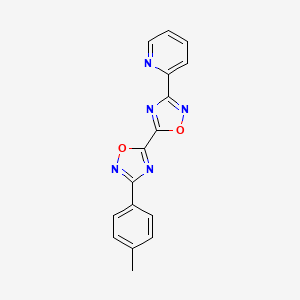
3-(4-Methylphenyl)-3'-pyridin-2-yl-5,5'-bi-1,2,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Methylphenyl)-3'-pyridin-2-yl-5,5'-bi-1,2,4-oxadiazole, also known as MPO, is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPO is a highly versatile compound that exhibits unique chemical properties, making it an attractive candidate for research in the fields of chemistry, biology, and materials science.
作用機序
The mechanism of action of 3-(4-Methylphenyl)-3'-pyridin-2-yl-5,5'-bi-1,2,4-oxadiazole is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes that are involved in cell growth and proliferation. 3-(4-Methylphenyl)-3'-pyridin-2-yl-5,5'-bi-1,2,4-oxadiazole has been shown to inhibit the activity of cyclin-dependent kinases, which play a key role in regulating the cell cycle.
Biochemical and Physiological Effects:
3-(4-Methylphenyl)-3'-pyridin-2-yl-5,5'-bi-1,2,4-oxadiazole has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that 3-(4-Methylphenyl)-3'-pyridin-2-yl-5,5'-bi-1,2,4-oxadiazole inhibits the growth of cancer cells, and it has also been shown to have anti-inflammatory properties. In vivo studies have shown that 3-(4-Methylphenyl)-3'-pyridin-2-yl-5,5'-bi-1,2,4-oxadiazole can reduce the growth of tumors in animal models.
実験室実験の利点と制限
One advantage of 3-(4-Methylphenyl)-3'-pyridin-2-yl-5,5'-bi-1,2,4-oxadiazole is its versatility, as it can be used in a variety of research fields. Additionally, 3-(4-Methylphenyl)-3'-pyridin-2-yl-5,5'-bi-1,2,4-oxadiazole is relatively easy to synthesize, making it a convenient compound to work with. However, one limitation of 3-(4-Methylphenyl)-3'-pyridin-2-yl-5,5'-bi-1,2,4-oxadiazole is its potential toxicity, as it has been shown to have cytotoxic effects on certain cell lines.
将来の方向性
There are numerous future directions for research involving 3-(4-Methylphenyl)-3'-pyridin-2-yl-5,5'-bi-1,2,4-oxadiazole. One potential area of research is the development of 3-(4-Methylphenyl)-3'-pyridin-2-yl-5,5'-bi-1,2,4-oxadiazole-based materials for use in optoelectronic devices. Additionally, further research is needed to fully understand the mechanism of action of 3-(4-Methylphenyl)-3'-pyridin-2-yl-5,5'-bi-1,2,4-oxadiazole and its potential applications in the treatment of cancer and other diseases. Finally, research could be conducted to investigate the potential of 3-(4-Methylphenyl)-3'-pyridin-2-yl-5,5'-bi-1,2,4-oxadiazole as a precursor for the synthesis of other heterocyclic compounds.
合成法
The synthesis of 3-(4-Methylphenyl)-3'-pyridin-2-yl-5,5'-bi-1,2,4-oxadiazole involves the reaction of 4-methylbenzoyl hydrazine and pyridine-2-carboxylic acid with phosphorous oxychloride in the presence of triethylamine. This reaction yields 3-(4-Methylphenyl)-3'-pyridin-2-yl-5,5'-bi-1,2,4-oxadiazole as a yellow solid, which can be purified through recrystallization.
科学的研究の応用
3-(4-Methylphenyl)-3'-pyridin-2-yl-5,5'-bi-1,2,4-oxadiazole has been extensively studied for its potential applications in various fields. In chemistry, 3-(4-Methylphenyl)-3'-pyridin-2-yl-5,5'-bi-1,2,4-oxadiazole has been used as a building block for the synthesis of other heterocyclic compounds. In biology, 3-(4-Methylphenyl)-3'-pyridin-2-yl-5,5'-bi-1,2,4-oxadiazole has been studied for its potential as an anti-cancer agent, as it has been shown to inhibit the growth of cancer cells. In materials science, 3-(4-Methylphenyl)-3'-pyridin-2-yl-5,5'-bi-1,2,4-oxadiazole has been used as a precursor for the synthesis of luminescent materials.
特性
IUPAC Name |
3-(4-methylphenyl)-5-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N5O2/c1-10-5-7-11(8-6-10)13-18-15(22-20-13)16-19-14(21-23-16)12-4-2-3-9-17-12/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQJZOPFAONTTBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=NC(=NO3)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

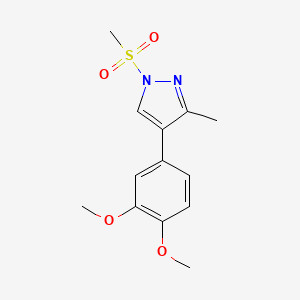


![N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2516396.png)
![1-([2,4'-Bipyridin]-3-ylmethyl)-3-benzhydrylurea](/img/structure/B2516397.png)
![3-Nitro-2-[4-(trifluoromethyl)phenoxy]pyridine](/img/structure/B2516399.png)
![5-(3-methoxyphenyl)-2-((4-nitrobenzyl)thio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2516400.png)
![2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-3-yl)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2516401.png)
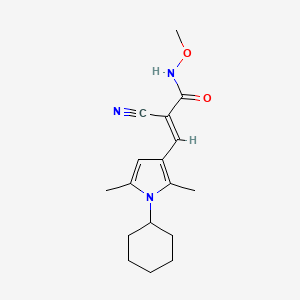
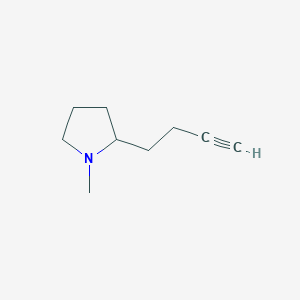
![N-[1-(cyclopentylmethyl)piperidin-4-yl]-2-phenylethene-1-sulfonamide](/img/structure/B2516405.png)
![2-((3-(3-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2516406.png)
